N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE
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Overview
Description
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a biphenyl-4-carboxamide moiety. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with biphenyl-4-carboxylic acid. The reaction is carried out under specific conditions, often involving the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chloro and trifluoromethyl groups. Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to modify the functional groups.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds
Scientific Research Applications
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE has several applications in scientific research:
Pharmaceuticals: The compound is studied for its potential use in drug development due to its unique chemical properties and biological activity.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.
Materials Science: The compound is investigated for its use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE can be compared with other similar compounds such as:
2-chloro-5-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound, known for its reactivity and use in various chemical reactions.
Biphenyl-4-carboxylic acid: Another precursor, used in the synthesis of various biphenyl derivatives.
Trifluoromethylbenzenes: A class of compounds with similar chemical properties, widely used in pharmaceuticals and agrochemicals
This compound stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H13ClF3NO |
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Molecular Weight |
375.8g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-phenylbenzamide |
InChI |
InChI=1S/C20H13ClF3NO/c21-17-11-10-16(20(22,23)24)12-18(17)25-19(26)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,25,26) |
InChI Key |
RRIJKNJWTRADFQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
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